(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride
Description
(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride is a chiral amine derivative characterized by a bromine atom at the meta position of the phenyl ring and an (S)-configured propan-1-amine moiety. The compound’s stereochemistry and halogen substitution pattern are critical to its physicochemical and biological properties, making it a subject of interest in pharmaceutical and materials science research.
Properties
IUPAC Name |
(1S)-1-(3-bromophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJRCDFUDNGJIS-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromophenyl)propan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-phenylpropan-1-amine, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Resolution: The racemic mixture of 1-(3-bromophenyl)propan-1-amine is resolved into its enantiomers using chiral resolution agents or chromatography techniques.
Hydrochloride Formation: The (S)-enantiomer is then converted into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems for bromination and chiral resolution can significantly improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alkane or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of azido derivatives or other substituted products.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or secondary amines.
Scientific Research Applications
(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of (S)-1-(3-Bromophenyl)propan-1-amine hydrochloride, emphasizing differences in substituents, molecular properties, and research applications.
Table 1: Comparative Analysis of Structural Analogs
*Molecular weight inferred from analogs with identical backbone.
Positional Isomerism: Bromine Substitution Effects
- 3-Bromophenyl vs. 4-Bromophenyl: The meta (3-Br) substitution in the target compound contrasts with the para (4-Br) isomer in (S)-1-(4-Bromophenyl)propan-1-amine hydrochloride. Positional isomerism can drastically alter electronic and steric profiles. For example, in cytotoxicity studies of halogenated propenones, the 3-bromophenyl derivative (C3 in Fig 3.1) exhibited distinct activity compared to 4-substituted analogs, suggesting meta-substitution may enhance target binding in certain contexts .
Halogen Replacement: Chloro and Fluoro Derivatives
- Chloro/Fluoro Substitution : The compound (S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride (M.Wt. 224.1 g/mol) replaces bromine with smaller halogens (Cl, F) at ortho and para positions. This reduces molecular weight and may increase metabolic stability due to fluorine’s electronegativity . Such substitutions are common in optimizing pharmacokinetics.
Backbone Modifications: Trifluoroethyl and Dimethyl Groups
- Trifluoroethylamine vs.
- Dimethyl Branching : The dimethylpropan-1-amine moiety in 1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride increases steric bulk, which could hinder enzymatic degradation or improve lipophilicity for blood-brain barrier penetration .
Stereochemical Considerations
The (S)-configuration in the target compound and its analogs (e.g., ) is critical for enantioselective interactions, particularly in CNS-targeting agents where chirality influences receptor binding efficiency and toxicity profiles.
Biological Activity
(S)-1-(3-Bromophenyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bromine atom attached to a phenyl ring, contributing to its unique biological interactions. Its molecular formula is C10H12BrClN, with a molecular weight of approximately 264.59 g/mol. The presence of both an amine group and a bromine atom enhances its ability to interact with various biological targets.
The biological activity of this compound largely stems from its interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which may play a role in metabolic pathways associated with various diseases.
- Receptor Binding : Its structural similarity to neurotransmitters suggests that it may interact with serotonin and dopamine receptors, influencing neurotransmitter systems involved in mood regulation and cognitive functions.
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Neurological Disorders : Due to its psychoactive effects, the compound is being investigated for its potential role in treating conditions such as depression and anxiety.
- Cancer Research : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties, although specific data on this compound remains limited .
Case Studies and Experimental Data
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : In vitro assays have demonstrated that the compound can modulate enzyme activity, suggesting potential applications in drug development.
- Neurotransmitter Interaction : Research indicates that it may influence dopamine and norepinephrine levels, which are critical in mood regulation.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (S)-1-(4-Bromophenyl)propan-1-amine HCl | Stimulant properties; CNS interaction | Similar structure; potential antidepressant effects |
| 3-Bromopropylamine hydrobromide | Limited receptor interaction | Lacks phenyl ring; simpler structure |
| 2-Bromoethylamine hydrobromide | Basic amine activity | Shorter carbon chain; different reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
